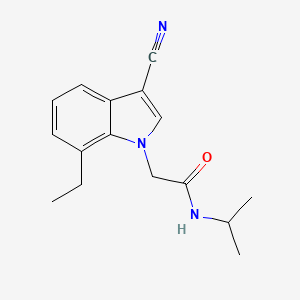![molecular formula C18H22N2O3S B5878543 N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cancer cell growth.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of enzymes involved in cancer cell growth. Specifically, it inhibits the activity of topoisomerase II and histone deacetylase. Topoisomerase II is an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and cell death. Histone deacetylase is an enzyme that is involved in the regulation of gene expression. Inhibition of this enzyme can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer activity in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that this compound can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for topoisomerase II and histone deacetylase. This allows researchers to study the effects of inhibiting these enzymes on cancer cell growth. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Synthesemethoden
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with 2-amino-5-methylbenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with methylsulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. This compound has also been studied for its potential use in combination therapy with other cancer drugs.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-10-8-9-13(2)17(14)19-18(21)15-11-6-7-12-16(15)20(3)24(4,22)23/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSDAKPBZWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)


![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)



![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)